molecular formula C27H24N2O5 B5495199 (5E)-1-benzyl-5-[[3-methoxy-4-(1-phenylethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione

(5E)-1-benzyl-5-[[3-methoxy-4-(1-phenylethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B5495199
M. Wt: 456.5 g/mol
InChI Key: RXVGJORWZCPTHF-PXLXIMEGSA-N
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Description

(5E)-1-benzyl-5-[[3-methoxy-4-(1-phenylethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione is an organic compound that belongs to the class of diazinane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-benzyl-5-[[3-methoxy-4-(1-phenylethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One possible synthetic route could involve the condensation of a benzylamine derivative with a diazinane-2,4,6-trione precursor under controlled conditions. The reaction may require specific catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-benzyl-5-[[3-methoxy-4-(1-phenylethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-1-benzyl-5-[[3-methoxy-4-(1-phenylethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a probe for studying biological pathways.

Medicine

In medicine, derivatives of diazinane compounds have been investigated for their potential therapeutic properties. This compound could be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-1-benzyl-5-[[3-methoxy-4-(1-phenylethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    1,3-diazinane-2,4,6-trione derivatives: These compounds share the core diazinane structure and may have similar chemical properties.

    Benzylamine derivatives: Compounds with a benzylamine moiety may exhibit similar reactivity and biological activity.

    Methoxyphenyl derivatives: Compounds containing a methoxyphenyl group may have comparable chemical behavior.

Uniqueness

The uniqueness of (5E)-1-benzyl-5-[[3-methoxy-4-(1-phenylethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

(5E)-1-benzyl-5-[[3-methoxy-4-(1-phenylethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5/c1-18(21-11-7-4-8-12-21)34-23-14-13-20(16-24(23)33-2)15-22-25(30)28-27(32)29(26(22)31)17-19-9-5-3-6-10-19/h3-16,18H,17H2,1-2H3,(H,28,30,32)/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVGJORWZCPTHF-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC2=C(C=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)OC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=O)N(C3=O)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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